molecular formula C10H13BrClN B2597904 (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride CAS No. 1224945-39-4

(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B2597904
CAS No.: 1224945-39-4
M. Wt: 262.58
InChI Key: IWYBONFNXVFTFX-PPHPATTJSA-N
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Description

(S)-2-(2-Bromophenyl)pyrrolidine hydrochloride (: 1224945-39-4) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate and key chiral building block for the research and development of biologically active molecules. The bromophenyl moiety offers a handle for further functionalization via cross-coupling reactions, while the pyrrolidine ring is a privileged structure found in a wide array of therapeutic agents . The pyrrolidine ring is a common feature in numerous pharmaceuticals and natural alkaloids, contributing to biological activity and influencing the pharmacokinetic properties of drug candidates . As a single enantiomer, this compound is particularly valuable for the stereoselective synthesis of potential drugs, where the specific spatial orientation of the molecule is crucial for its interaction with biological targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(2-bromophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBONFNXVFTFX-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced techniques, such as continuous flow reactors, can enhance the production rate and reduce the overall cost.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

ABAD Inhibitors

  • The compound plays a crucial role in synthesizing Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors. These inhibitors are being investigated for their potential therapeutic effects against Alzheimer's disease and certain cancers. The interaction of (S)-2-(2-Bromophenyl)pyrrolidine with ABAD has been shown to non-competitively inhibit enzyme activity, which is pivotal in mitigating pathological processes associated with these diseases .

Bcl-2 Inhibitors

  • Another significant application is in the development of Bcl-2 inhibitors, which are essential for treating cancers linked to dysregulated apoptosis. The synthesis of N-(phenylsulfonyl)benzamides from (S)-2-(2-Bromophenyl)pyrrolidine has been documented, demonstrating promising inhibitory effects on Bcl-2 proteins . This pathway highlights the compound's versatility in targeting critical regulatory proteins involved in cell survival and death.

Research indicates that (S)-2-(2-Bromophenyl)pyrrolidine exhibits notable interactions with cyclophilins, proteins that regulate cell division and immune responses. Binding studies have shown that this compound inhibits cyclophilin A, leading to potential applications in cancer therapy and inflammatory diseases .

Data Tables

Application AreaSpecific UsePotential Impact
Medicinal ChemistryABAD InhibitorsTreatment of Alzheimer's disease and cancer
Medicinal ChemistryBcl-2 InhibitorsTargeting apoptosis-related cancers
Biological ActivityCyclophilin InhibitionModulation of immune responses and cell division

Case Study 1: Development of ABAD Inhibitors

A study conducted on the synthesis of ABAD inhibitors using (S)-2-(2-Bromophenyl)pyrrolidine demonstrated its efficacy in modulating enzyme activity. The synthesized compounds showed significant inhibition of ABAD, suggesting their potential as therapeutic agents for Alzheimer's disease. The structure-activity relationship analysis indicated that modifications to the brominated phenyl group enhanced binding affinity and inhibitory potency .

Case Study 2: Bcl-2 Inhibition

In another investigation, researchers synthesized various derivatives from (S)-2-(2-Bromophenyl)pyrrolidine to evaluate their effectiveness as Bcl-2 inhibitors. The results indicated that certain derivatives exhibited high selectivity and potency against Bcl-2, providing a promising avenue for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Positional Isomers of Bromophenyl Substitution

Para-Substituted Analogs
  • Compound: (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride (CAS 1860947-01-8) Similarity: 0.86 Key Differences: Bromine at the para position reduces steric hindrance compared to the ortho-substituted target compound.
Meta-Substituted Analogs
  • Compound : (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride (CAS 1391452-66-6)
    • Similarity : 0.85
    • Key Differences : Meta substitution modifies the dipole moment and π-π stacking interactions compared to ortho substitution, which may influence solubility and receptor interactions.

Enantiomeric and Diastereomeric Variants

  • Compound : (2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride (CAS 1391485-18-9)
    • Similarity : 1.00 (structural isomerism)
    • Key Differences : The R-enantiomer shares identical molecular weight and formula but exhibits opposite optical activity. Enantiomers often display divergent biological activities due to stereospecific interactions .

Halogen-Substituted Derivatives

Functional Group Modifications

  • Compound : 2-(2-Methoxyphenyl)pyrrolidine hydrochloride (CAS 1381928-34-2)

    • Similarity : 1.00 (structural framework)
    • Key Differences : Replacement of bromine with methoxy introduces electron-donating effects, reducing electrophilicity and altering hydrogen-bonding capacity .
  • Compound : (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217651-48-3)

    • Key Differences : Fluorine substitution and a carboxylic acid group enhance polarity and acidity, impacting solubility and target engagement .

Antimicrobial Activity Trends

  • Evidence: Pyrrolidine derivatives with thiouracil or pyrimidinone substituents (e.g., compounds 3a–d, 5a–c) exhibit Gram-positive antibacterial and antifungal activities .

Physicochemical Properties and Crystallography

  • Crystal Structure : Enantiomerically pure pyrrolidine derivatives (e.g., (S)-2-(triphenylsilyl)pyrrolidine perchlorate) form distinct hydrogen-bond networks, as resolved via SHELX software .
  • Impact of Stereochemistry : The S-configuration in the target compound likely dictates crystal packing and stability, differentiating it from R-enantiomers or racemic mixtures .

Biological Activity

(S)-2-(2-Bromophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in treating various neurological disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a bromophenyl group. The presence of bromine enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. Its molecular formula is C10H13BrClNC_{10}H_{13}BrClN and it has a CAS number of 1197232-93-1.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. The compound's structural features allow it to engage in significant interactions, such as:

  • Hydrogen bonding : The pyrrolidine ring can form hydrogen bonds with target receptors.
  • π-π interactions : The bromophenyl group can participate in π-π stacking interactions with aromatic residues in receptor binding sites.

These interactions can modulate receptor activity, influencing neurotransmitter release and uptake, which is crucial for its potential applications in treating psychiatric disorders.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neurotransmitter Modulation : Studies have shown that this compound can enhance serotonin and dopamine signaling pathways, suggesting potential antidepressant or anxiolytic effects .
  • Antimicrobial Properties : Preliminary investigations indicate that similar pyrrolidine derivatives exhibit antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus .
  • Anticancer Potential : Some derivatives within the same chemical class have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be further understood through structure-activity relationship studies. These studies have identified key modifications that enhance activity:

Modification TypeEffect on Activity
Bromine SubstitutionIncreases lipophilicity and receptor binding affinity
Ring SubstitutionsAltered pharmacokinetics and selectivity for specific receptors

The unique combination of structural features contributes to its distinct pharmacological profile compared to other similar compounds like citalopram or fluoxetine .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Interaction Studies :
    • A study utilizing radiolabeled binding assays demonstrated significant binding affinity to serotonin receptors, suggesting its potential as an antidepressant .
  • Antimicrobial Activity Testing :
    • In vitro tests revealed that derivatives similar to this compound exhibited MIC values comparable to established antibiotics against resistant bacterial strains .
  • Cytotoxicity Evaluations :
    • Research involving human lung adenocarcinoma cell lines indicated that certain analogs showed promising anticancer activity with reduced toxicity towards non-cancerous cells, highlighting the therapeutic potential of this compound class .

Q & A

Q. What experimental controls validate the absence of racemization during prolonged storage?

  • Methodological Answer :
  • Accelerated aging studies : Store samples at elevated temperatures (40–60°C) and periodically test enantiomeric purity via chiral HPLC .
  • Isotopic labeling : Track 13C^{13}C-labeled compounds to distinguish degradation from racemization .

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